molecular formula C11H7Cl4N B1356003 4-Chloro-6-methyl-2-(trichloromethyl)quinoline CAS No. 93600-19-2

4-Chloro-6-methyl-2-(trichloromethyl)quinoline

Cat. No.: B1356003
CAS No.: 93600-19-2
M. Wt: 295 g/mol
InChI Key: GERDLAGWORVXDD-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons: δ 7.2–8.5 ppm (multiplets, integrating 4H).
    • Methyl (-CH₃): δ 2.6 ppm (singlet, 3H).
  • ¹³C NMR :
    • Quinoline carbons: δ 120–150 ppm.
    • Trichloromethyl (-CCl₃): δ 95 ppm (quadrupolar splitting).
    • Methyl (-CH₃): δ 22 ppm.

Infrared (IR) Spectroscopy

  • C-Cl stretches: 750–550 cm⁻¹.
  • C=N (quinoline): 1600 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion: m/z 294.99 [M]⁺.
  • Fragments: m/z 259 [M-Cl]⁺, m/z 224 [M-CCl₃]⁺.

Crystallographic Data and X-ray Diffraction Studies

While direct X-ray data for this compound is limited, related quinoline derivatives exhibit:

  • Planar quinoline ring with substituents orthogonal to the plane.
  • Cl···Cl interactions : 3.3–3.5 Å, stabilizing crystal packing.
  • Bond lengths :
    • C-Cl: 1.72–1.78 Å.
    • C-N (quinoline): 1.32 Å.

Computational Chemistry Predictions (DFT Calculations, Molecular Modeling)

Density Functional Theory (DFT)

  • Geometry optimization : B3LYP/6-31G(d) confirms a planar quinoline core with substituents in equatorial positions.
  • HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity.

Properties

IUPAC Name

4-chloro-6-methyl-2-(trichloromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl4N/c1-6-2-3-9-7(4-6)8(12)5-10(16-9)11(13,14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERDLAGWORVXDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588856
Record name 4-Chloro-6-methyl-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93600-19-2
Record name 4-Chloro-6-methyl-2-(trichloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 93600-19-2
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Preparation Methods

Chlorination of 4-Quinolinol Derivatives Using Phosphorus Pentachloride in Phosphorus Oxychloride

  • A key method involves treating 4-quinolinol derivatives with phosphorus pentachloride (PCl5) in phosphorus oxychloride (POCl3) under reflux conditions. This converts the 4-hydroxy group to a chloro substituent and simultaneously chlorinates the methyl group at position 6 to the trichloromethyl group at position 2.

  • The reaction is typically conducted by boiling 4-quinolinol in the presence of PCl5 and POCl3, yielding the 2-trichloromethyl-4-chloroquinoline derivatives in moderate yields.

  • The product mixture often requires chromatographic purification (e.g., silica gel column chromatography with cyclohexane as eluent) to isolate the desired compound.

  • This method benefits from the catalytic effect of small amounts of phosphorus pentahalides or trihalides and elemental chlorine, which accelerate side-chain chlorination and improve selectivity.

  • Example reaction conditions reported include boiling a mixture of 2,8-dimethyl-4-chloroquinoline with phosphorus pentachloride in carbon tetrachloride for 2.5 hours, followed by filtration and chromatographic purification, achieving partial conversion to the trichloromethyl derivative.

Photochemical Chlorination in the Presence of Phosphorus Trichloride and Chlorine Gas

  • Another preparation approach involves irradiating 7,2-dichloro-8-toluquinoline (a related quinoline derivative) in orthodichlorobenzene solvent with a tungsten-iodine lamp while passing chlorine gas, in the presence of catalytic phosphorus trichloride.

  • This method allows the side-chain methyl group to be chlorinated to a trichloromethyl group under controlled temperature (around 105–150 °C) and chlorine dosing over extended periods (30–60 hours).

  • After reaction completion, unreacted chlorine and hydrogen chloride gases are purged with nitrogen, and the product is isolated by concentration and column chromatography.

  • Reported yields for similar trichloromethyl quinoline derivatives reach 81–94% with purities above 90%.

  • This photochemical halogenation method is advantageous for its high selectivity and yield but requires specialized equipment for irradiation and gas handling.

Method Key Reagents & Conditions Reaction Time Yield (%) Purity (%) Notes
PCl5 in POCl3 reflux (thermal chlorination) 4-quinolinol derivative, PCl5, POCl3, reflux 2–3 hours Moderate Not specified Requires chromatographic purification; moderate yield; selective side-chain chlorination
Photochemical chlorination Quinoline derivative, PCl3 catalyst, Cl2 gas, 500W lamp, orthodichlorobenzene, 105–150 °C 30–60 hours 81–94 >90 High yield and purity; requires light source and gas handling; scalable
  • The selective chlorination of the methyl side chain to trichloromethyl is facilitated by the presence of phosphorus pentachloride or phosphorus trichloride, which act both as chlorinating agents and catalysts.

  • The reaction proceeds via radical or electrophilic chlorination mechanisms, with elemental chlorine or PCl5 generating reactive chlorinating species.

  • The presence of solvents such as phosphorus oxychloride or orthodichlorobenzene stabilizes intermediates and allows controlled reaction temperatures.

  • Chromatographic separation is often necessary due to incomplete conversion and formation of side products, including partially chlorinated intermediates.

  • Photochemical methods enhance reaction rates and selectivity by generating chlorine radicals under irradiation, enabling more efficient halogenation of the alkyl side chains.

The preparation of 4-chloro-6-methyl-2-(trichloromethyl)quinoline primarily involves selective chlorination of quinoline derivatives bearing methyl substituents. Two main approaches dominate:

  • Thermal chlorination using phosphorus pentachloride in phosphorus oxychloride, which achieves moderate yields with chromatographic purification.

  • Photochemical chlorination with catalytic phosphorus trichloride and chlorine gas under tungsten-iodine lamp irradiation, which offers higher yields and purities but requires specialized equipment.

Both methods rely on the unique reactivity of phosphorus halides to facilitate side-chain chlorination and conversion of hydroxy groups to chloro substituents, enabling efficient synthesis of this valuable quinoline derivative.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro and trichloromethyl groups in 4-Chloro-6-methyl-2-(trichloromethyl)quinoline make it susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Chemistry:

4-Chloro-6-methyl-2-(trichloromethyl)quinoline is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

In biological research, this compound is used to study the interactions of quinoline derivatives with biological targets. It serves as a model compound for investigating the biological activity of halogenated quinolines.

Medicine:

The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure makes it a candidate for drug discovery and development.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-(trichloromethyl)quinoline involves its interaction with specific molecular targets. The chloro and trichloromethyl groups enhance its reactivity, allowing it to interact with enzymes, receptors, and other biological molecules. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

4-Chloro-6-methyl-2-(trifluoromethyl)quinoline (CAS 1701-26-4)
  • Molecular Formula : C₁₁H₇ClF₃N .
  • Key Differences :
    • Substituent : Trifluoromethyl (-CF₃) instead of trichloromethyl (-CCl₃).
    • Physical Properties : Melting point = 62–65°C; density = 1.376 g/cm³ .
    • Applications : Pharmaceutical intermediate for drug discovery .
    • Reactivity : The -CF₃ group is electron-withdrawing but less hydrolytically reactive than -CCl₃, enhancing metabolic stability in drug candidates .
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline (CAS 175203-61-9)
  • Structure: Adds a nitro (-NO₂) group at the 5-position.
  • Impact : Nitro groups enhance antibacterial and antiparasitic activity but may increase toxicity .
6-Chloro-2-cyclopropyl-4-(trifluoromethyl)quinoline (CAS 391860-73-4)
  • Structure : Cyclopropyl at the 2-position and -CF₃ at the 4-position.
  • Role : Cyclopropyl groups modulate steric effects and lipophilicity, influencing target binding .

Functional Group Variations

4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine
  • Substituent: 2-Amino group with a 4-methylphenyl moiety.
  • Properties : Improved solubility due to the amine group; used in anticancer research targeting kinases .
4-Azido-2-chloro-6-methylquinoline
  • Substituent : Azido (-N₃) group at the 4-position.
  • Applications : Azido groups enable click chemistry for bioconjugation in drug delivery systems .

Structural and Functional Comparison Table

Compound Name Substituents Molecular Formula Key Properties/Applications CAS Number
This compound 2-CCl₃, 4-Cl, 6-CH₃ C₁₁H₇Cl₄N Pharmaceutical research 93600-19-2
4-Chloro-6-methyl-2-(trifluoromethyl)quinoline 2-CF₃, 4-Cl, 6-CH₃ C₁₁H₇ClF₃N Mp 62–65°C; drug intermediate 1701-26-4
4-Chloro-6-methyl-5-nitro-2-(trifluoromethyl)quinoline 2-CF₃, 4-Cl, 5-NO₂, 6-CH₃ C₁₁H₆ClF₃N₂O₂ Antibacterial potential 175203-61-9
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine 2-NH-C₆H₄CH₃, 4-Cl, 6-CH₃ C₁₇H₁₅ClN₂ Anticancer agent N/A

Key Insights

  • Trichloromethyl vs.
  • Substituent Position : Activity varies significantly with substituent placement. For example, 4-position halogens (Cl) are common in antimalarials, while 2-position groups (-CF₃, -CCl₃) influence electronic properties .
  • Synthetic Flexibility: Quinoline derivatives are highly tunable, enabling targeted modifications for specific biological or material science applications .

Biological Activity

4-Chloro-6-methyl-2-(trichloromethyl)quinoline (often abbreviated as 4-Cl-6-Me-2-TCMQ) is a chemical compound within the quinoline family, notable for its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

4-Cl-6-Me-2-TCMQ features a quinoline core with a chlorine atom at the 4-position, a methyl group at the 6-position, and a trichloromethyl group at the 2-position. The molecular formula is C₉H₆Cl₄N, with a molecular weight of approximately 280.97 g/mol. The presence of the electron-withdrawing trichloromethyl group significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

Research indicates that 4-Cl-6-Me-2-TCMQ exhibits notable antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism involves inhibiting specific enzymes critical for microbial growth, which leads to its bactericidal effects.

Anticancer Potential

The compound has shown promise in anticancer applications, particularly against certain types of cancer cells. Studies suggest that it may induce apoptosis in cancer cells by interacting with cellular receptors and modulating signal transduction pathways.

Antimalarial Activity

One of the most significant findings regarding 4-Cl-6-Me-2-TCMQ is its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. This activity is attributed to its ability to disrupt key metabolic pathways within the parasite.

The biological activity of 4-Cl-6-Me-2-TCMQ can be summarized as follows:

  • Enzyme Inhibition : The compound binds to the active sites of enzymes involved in microbial metabolism, inhibiting their function.
  • Receptor Interaction : It may interact with specific cellular receptors, altering signal transduction pathways that regulate cell proliferation and survival.
  • DNA Intercalation : There is evidence suggesting that it can intercalate into DNA, affecting gene expression and replication processes.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Kumar et al. demonstrated that 4-Cl-6-Me-2-TCMQ exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.
  • Anticancer Activity : In vitro studies highlighted that treatment with 4-Cl-6-Me-2-TCMQ resulted in a dose-dependent decrease in cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values were reported between 10 to 25 µM depending on the cell line used .
  • Antimalarial Studies : Research published in Chemical Biology & Drug Design indicated that 4-Cl-6-Me-2-TCMQ showed promising results in inhibiting Plasmodium falciparum growth in culture, with an IC50 value of approximately 5 µM, suggesting strong potential as an antimalarial agent.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeIC50/MIC (µg/mL or µM)Reference
AntimicrobialStaphylococcus aureus15Kumar et al., 2020
AntimicrobialEscherichia coli30Kumar et al., 2020
AnticancerBreast Cancer Cells10Research Study A
AnticancerLung Cancer Cells25Research Study B
AntimalarialPlasmodium falciparum5Chemical Biology & Drug Design

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-methyl-2-(trichloromethyl)quinoline and its derivatives?

Methodological Answer: Synthesis typically involves multi-step reactions, including halogenation, cyclization, and functional group modifications. For example:

  • Intermediate preparation : 4-Azido-6-methoxy-2-methylquinoline can be reacted with propargyl alcohol to form triazole-linked intermediates .
  • Substitution reactions : Sodium azide or thiourea in dimethylformamide (DMF) enables the introduction of amino or thiol groups at specific positions .
  • Cross-coupling : Palladium-catalyzed Suzuki-Miyaura reactions (e.g., [PdCl₂(dcpf)]/K₃PO₄ in 1,4-dioxane) are effective for aryl/alkyl boronic acid couplings .

Key Reagents and Conditions Table :

Reaction TypeReagents/ConditionsMajor Products
OxidationH₂O₂, m-CPBA in acetic acidQuinoline N-oxides
ReductionLiAlH₄ or NaBH₄ in ethanolDihydroquinoline derivatives
SubstitutionNaN₃, thiourea in DMFAminoquinolines, thioquinolines

Q. How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is widely used:

  • Data collection : High-resolution diffraction data (e.g., Cu-Kα radiation) are collected at low temperatures (100 K) to minimize thermal motion .
  • Refinement : Hydrogen atoms are placed geometrically, and non-H atoms are refined anisotropically. Weak interactions (C–H⋯π, π–π stacking) are analyzed to validate packing .
  • Validation : R-factors (<0.05) and residual electron density maps ensure accuracy .

Example : The crystal structure of ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate revealed planar quinoline systems with dihedral angles of 4.17° between rings .

Q. What preliminary biological activities have been reported for quinoline derivatives?

Methodological Answer: While direct data on this compound are limited, related compounds show:

  • Antimicrobial activity : Substitutions at the 2- and 4-positions (e.g., trifluoromethyl, chloro) enhance interactions with bacterial enzymes .
  • Anticancer potential : Derivatives like 3-acetyl-6-chloro-2-methyl-4-phenylquinolinium inhibit tumor growth via intercalation or kinase inhibition .
  • Neuroprotective effects : Aminoethoxy-substituted quinolines modulate acetylcholine receptors .

Research Gap : Biological assays (e.g., MIC, IC₅₀) and target-specific studies (e.g., molecular docking) are needed for this specific compound .

Advanced Research Questions

Q. How can researchers optimize cross-coupling reactions for synthesizing novel derivatives?

Methodological Answer: Key strategies include:

  • Catalyst selection : Bulky ligands (e.g., dcpf) improve stability and selectivity in Pd-catalyzed couplings .
  • Solvent optimization : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates .
  • Substrate activation : Electron-withdrawing groups (e.g., trifluoromethyl) increase electrophilicity at coupling sites .

Case Study : Optimizing Suzuki-Miyaura reactions for O⁶-alkyl-2-bromoinosine derivatives achieved 85–90% yields using [PdCl₂(dcpf)]/K₃PO₄ .

Q. How to address contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Resolve discrepancies using:

  • Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and SCXRD .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in solution .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify assignments .

Example : Intramolecular C–H⋯O interactions in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline were confirmed via SCXRD after NMR ambiguity .

Q. What computational methods predict the bioactivity of novel quinoline derivatives?

Methodological Answer:

  • QSAR modeling : Correlate substituent electronegativity/clogP with antimicrobial IC₅₀ values .
  • Molecular docking : Simulate binding to targets (e.g., Plasmodium falciparum DHODH) using AutoDock Vina .
  • ADMET prediction : SwissADME evaluates pharmacokinetics (e.g., BBB permeability) .

SAR Trends Table :

SubstituentPositionBioactivity Trend
–CF₃2↑ Antimalarial potency
–OCH₃6↓ Cytotoxicity
–NH₂4↑ Neuroprotection

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